GLP-1R Antagonist 1

GLP-1R pharmacology negative allosteric modulator mechanism of antagonism

GLP-1R Antagonist 1 (VU0650991) is the first orally bioavailable, CNS-penetrant non-competitive GLP-1R antagonist. Unlike parenteral peptide antagonists, its small-molecule profile (MW 440.73) enables convenient oral dosing and brain studies (Kp=1.45). Procure high-purity material (≥98%) as a validated tool for metabolic and neuroscience research, enabling longitudinal in vivo studies and allosteric mechanism dissection.

Molecular Formula C16H11ClF6N4O2
Molecular Weight 440.73 g/mol
CAS No. 488097-06-9
Cat. No. B1684060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R Antagonist 1
CAS488097-06-9
SynonymsVU 0650991;  VU0650991;  VU-0650991
Molecular FormulaC16H11ClF6N4O2
Molecular Weight440.73 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25)
InChIKeyMFEIZMHODFOWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R Antagonist 1 (CAS 488097-06-9) Procurement Overview for Research Use


GLP-1R Antagonist 1 (compound 5d, VU0650991; CAS 488097-06-9) is a synthetic small molecule that acts as a non‑competitive antagonist of the glucagon‑like peptide‑1 receptor (GLP‑1R). It is chemically defined as 7‑(4‑chlorophenyl)‑1,3‑dimethyl‑5,5‑bis(trifluoromethyl)‑5,8‑dihydropyrimido[4,5‑d]pyrimidine‑2,4(1H,3H)‑dione with a molecular weight of 440.73 g/mol and the molecular formula C₁₆H₁₁ClF₆N₄O₂ . This compound is the first reported orally bioavailable and CNS‑penetrant GLP‑1R non‑competitive antagonist and was developed as an in vivo tool compound for metabolic and neuroscience research [1].

Why GLP-1R Antagonist 1 (488097-06-9) Cannot Be Substituted with Other GLP-1R Antagonists


GLP-1R antagonists are not functionally interchangeable due to fundamental differences in molecular class, mechanism of antagonism, and key pharmacokinetic properties. Traditional peptide antagonists, such as Exendin‑4 (3‑39) and Exendin (9‑39) (Avexitide), are competitive ligands that require parenteral administration and exhibit limited brain penetration [1][2]. In contrast, GLP-1R Antagonist 1 is a small‑molecule non‑competitive antagonist with demonstrated oral bioavailability and high central nervous system (CNS) penetration (brain‑to‑plasma ratio Kp = 1.45) [3]. These divergent physicochemical and pharmacological profiles directly affect the experimental utility, cost, and feasibility of in vivo studies, especially those requiring non‑invasive dosing or targeting of CNS‑expressed GLP‑1R. The quantitative evidence below demonstrates exactly where GLP-1R Antagonist 1 differs from its closest analogs, thereby informing rational compound selection.

GLP-1R Antagonist 1 (488097-06-9) Quantitative Differentiation Evidence


Non‑Competitive Antagonism Differentiates GLP‑1R Antagonist 1 from Peptide‑Based Competitive Antagonists

GLP‑1R Antagonist 1 (compound 5d) acts as a non‑competitive antagonist, whereas the clinically used peptide antagonist Exendin (9‑39) (Avexitide) functions as a competitive, reversible ligand [1][2]. In a functional cAMP assay using TREx293 HEK cells expressing human GLP‑1R, compound 5d produced a maximal inhibition of the GLP‑1 (7–36) amide response (GLP‑1min) of 20.9 ± 1.4 % and an exendin‑4 response of 19.7 ± 2.1 %, indicating incomplete antagonism consistent with a non‑competitive or allosteric mechanism [3].

GLP-1R pharmacology negative allosteric modulator mechanism of antagonism

Oral Bioavailability of GLP‑1R Antagonist 1 Enables Non‑Invasive Dosing Unavailable with Peptide Antagonists

GLP‑1R Antagonist 1 demonstrates an oral bioavailability (F) of 50% in rats, with an intravenous clearance (CLp) of 4.79 mL·min⁻¹·kg⁻¹ and a half‑life (t₁/₂) of 587 min following oral administration [1]. In contrast, the peptide antagonist Exendin (9‑39) (Avexitide) is not orally bioavailable and is administered clinically via continuous intravenous infusion (300–1200 pmol/kg/min) or subcutaneous injection [2].

oral bioavailability in vivo pharmacology dosing route

High CNS Penetration of GLP‑1R Antagonist 1 Contrasts with Poor Brain Access of Peptide Antagonists

GLP‑1R Antagonist 1 exhibits substantial CNS penetration, with a brain‑to‑plasma partition coefficient (Kp) of 1.45 following a 3 mg/kg oral dose in rats. At this dose, total brain concentration reached 65.1 ng/g and total plasma concentration was 45 ng/mL [1]. In contrast, peptide GLP‑1R antagonists, including Exendin (9‑39) and Exendin‑4 (3‑39), are large molecules (molecular weight >3 kDa) that do not efficiently cross the blood‑brain barrier, with brain exposure typically negligible or undetectable after systemic administration [2].

CNS penetration brain exposure blood-brain barrier

In Vivo Glucose and Insulin Modulation by GLP‑1R Antagonist 1 in Rats

In vivo administration of GLP‑1R Antagonist 1 (compound 5d) at 10 mg/kg p.o. in male Sprague‑Dawley rats significantly increased blood glucose levels and decreased blood insulin levels . This effect is consistent with GLP‑1R antagonism, as endogenous GLP‑1 signaling promotes insulin secretion and lowers blood glucose. The peptide antagonist Exendin (9‑39) produces qualitatively similar metabolic effects in humans, but requires continuous intravenous infusion (300 pmol/kg/min) to achieve comparable GLP‑1R blockade, which reduces GLP‑1‑stimulated insulin by ~83% [1].

in vivo efficacy glucose homeostasis insulin secretion

GLP-1R Antagonist 1 (488097-06-9) Recommended Research Applications


In Vivo Metabolic Studies Requiring Oral, Non‑Invasive Dosing

GLP‑1R Antagonist 1 is the preferred choice for longitudinal rodent studies of glucose homeostasis and insulin secretion that require repeated dosing. Its 50% oral bioavailability and 587‑minute half‑life in rats enable convenient oral gavage protocols without the stress and variability associated with chronic intravenous or subcutaneous peptide administration [1].

CNS‑Focused GLP‑1R Pharmacology

For investigations of central GLP‑1R functions—including appetite regulation, hypothalamic‑pituitary‑adrenal (HPA) axis modulation, and stress‑related behaviors—GLP‑1R Antagonist 1 is the only commercially available GLP‑1R antagonist with demonstrated high CNS penetration (Kp = 1.45) [2]. Peptide antagonists are unsuitable for these studies due to negligible blood‑brain barrier permeability.

Mechanistic Studies of Non‑Competitive GLP‑1R Antagonism

Researchers seeking to dissect allosteric modulation of the GLP‑1 receptor should select GLP‑1R Antagonist 1. Its partial, non‑competitive antagonism profile (GLP‑1min = 20.9%) contrasts with the complete competitive blockade produced by Exendin (9‑39), providing a distinct pharmacological tool for probing GLP‑1R signaling bias and allosteric regulation [3].

High‑Throughput Screening and In Vitro Assay Development

As a small‑molecule antagonist (MW = 440.73 g/mol) with defined chemical properties (LogP, solubility) and a well‑characterized synthetic route, GLP‑1R Antagonist 1 is an appropriate reference standard for screening campaigns aimed at identifying novel GLP‑1R negative allosteric modulators or optimizing next‑generation oral antagonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R Antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.